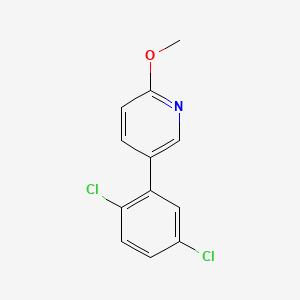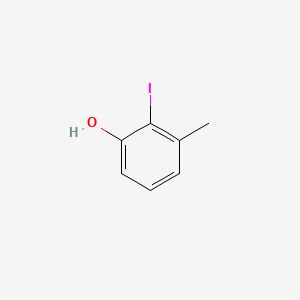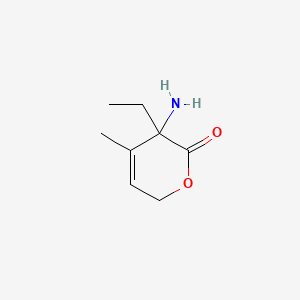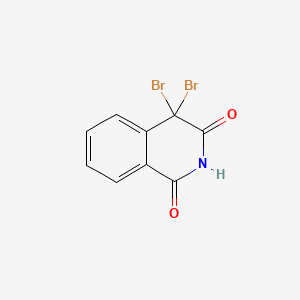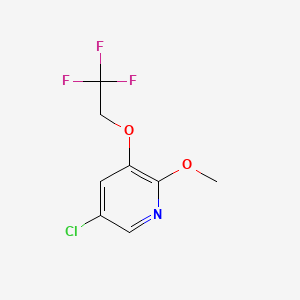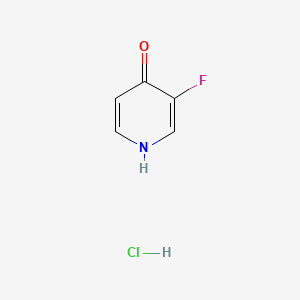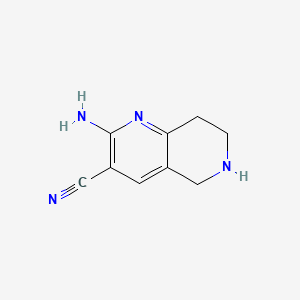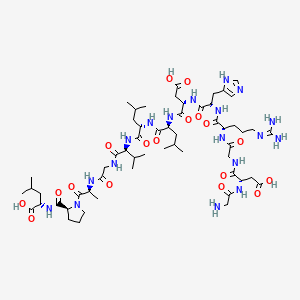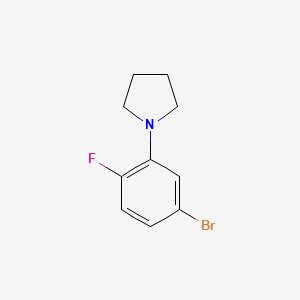
1-(5-Bromo-2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Bromo-2-fluorophenyl)pyrrolidine” is a chemical compound with the empirical formula C10H9BrFNO . It is a solid substance . The compound is part of a class of organic compounds known as pyrrolidines, which are saturated heterocycles containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring attached to a phenyl ring, which carries bromine and fluorine substituents . The exact positions of these substituents could not be confirmed from the available data.
Physical And Chemical Properties Analysis
The compound “this compound” is a solid . Its molecular weight is 244.103 Da . Other physical and chemical properties such as boiling point, vapor pressure, and solubility were not found in the available data.
Scientific Research Applications
Synthesis of Biologically Active Compounds : A study by Wang et al. (2016) discusses the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for the synthesis of biologically active compounds (Wang et al., 2016).
Synthesis and Spin-Labelling Studies : Hankovszky et al. (1989) synthesized 2-Flurophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls from corresponding nitrones, exploring their application in spin-labelling studies (Hankovszky et al., 1989).
Molecular and Crystal Structures : A study by Usman et al. (2001) on diethyl 1-(p-fluorophenyl)-5-oxo-3-(2-thienyl)pyrrolidine-2,2-dicarboxylate explores its molecular and crystal structures, offering insights into the conformational properties of similar compounds (Usman et al., 2001).
Synthesis of Antioxidant and Antifungal Compounds : Sheikhi-Mohammareh et al. (2020) discuss the synthesis of 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones, which incorporate pyrrolidine and fluorine into their framework, indicating potential for antioxidant and antifungal applications (Sheikhi-Mohammareh et al., 2020).
Synthesis of Anticoccidial Agents : Qian et al. (2006) synthesized 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles with potential as anticoccidial agents, showing the relevance of fluorophenyl and pyrrolidine in pharmacological research (Qian et al., 2006).
Synthesis for Industrialized Production : Pei-w (2015) discusses the synthesis of 5-(4- fluorophenyl)-3-chloromethyl pyridine, indicating the scalability and potential for industrialized production of similar compounds (Pei-w, 2015).
Mechanism of Action
The bromine and fluorine substituents on the phenyl ring could potentially influence the compound’s reactivity and interaction with its targets. For instance, bromine is a heavy atom that can participate in halogen bonding, a type of non-covalent interaction that can be important in molecular recognition processes in biological systems . Fluorine, on the other hand, is highly electronegative and can form strong bonds with carbon, influencing the compound’s metabolic stability .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as its chemical structure, lipophilicity, and the presence of functional groups that can undergo metabolic transformations. These properties would also influence its bioavailability, or the extent to which the compound reaches its site of action in the body .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could also influence the compound’s action, efficacy, and stability. For instance, certain environmental conditions could affect the compound’s solubility, its interaction with its targets, and its susceptibility to metabolic degradation .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRJHVUIVJNGBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682063 |
Source


|
| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-82-4 |
Source


|
| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
